1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
The synthesis of 1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the octadecyl and sulfanylphenyl groups. The synthetic route often includes:
Ring Construction: The pyrrolidine-2,5-dione ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the octadecyl and sulfanylphenyl groups.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfanylphenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine-2,5-dione core can interact with active sites of enzymes, potentially inhibiting or modifying their activity . The sulfanylphenyl group can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar compounds to 1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives such as:
These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the octadecyl and sulfanylphenyl groups in this compound provides distinct advantages in terms of solubility, reactivity, and potential bioactivity.
Properties
CAS No. |
918631-39-7 |
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Molecular Formula |
C28H45NO2S2 |
Molecular Weight |
491.8 g/mol |
IUPAC Name |
1-octadecyl-3-(4-sulfanylphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H45NO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-27(30)23-26(28(29)31)33-25-20-18-24(32)19-21-25/h18-21,26,32H,2-17,22-23H2,1H3 |
InChI Key |
PSHVAGXDQQHZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)CC(C1=O)SC2=CC=C(C=C2)S |
Origin of Product |
United States |
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